(2-Fluoroethyl)(2-methoxyethyl)amine
Description
(2-Fluoroethyl)(2-methoxyethyl)amine is a secondary amine featuring a fluoroethyl and a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₅H₁₂FNO, with a molecular weight of 133.15 g/mol (as the free base). The compound is commercially available as a hydrochloride salt (CAS: 1955506-46-3) and serves as a building block in organic synthesis .
Properties
CAS No. |
911314-35-7 |
|---|---|
Molecular Formula |
C5H12FNO |
Molecular Weight |
121.15 |
IUPAC Name |
N-(2-fluoroethyl)-2-methoxyethanamine |
InChI |
InChI=1S/C5H12FNO/c1-8-5-4-7-3-2-6/h7H,2-5H2,1H3 |
InChI Key |
JRJPJJZUKRMGSD-UHFFFAOYSA-N |
SMILES |
COCCNCCF |
Canonical SMILES |
COCCNCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Amines
Substituent-Driven Comparisons
Bis(2-methoxyethyl)amine Derivatives
- Nitrosobis(2-methoxyethyl)amine (): Structure: Contains two methoxyethyl groups and a nitroso moiety. Properties: Demonstrated carcinogenicity in rats, primarily inducing liver tumors. Compared to nitrosodiethylamine, it exhibits delayed toxicity and lower potency. Key Difference: The absence of fluorine and presence of nitroso group result in distinct reactivity and toxicity profiles.
- N,N-Bis(2-methoxyethyl)acrylamide (): Structure: Methoxyethyl groups attached to an acrylamide backbone. Applications: Used in polymer chemistry for hydrophilic monomer synthesis. Key Difference: Incorporation into polymers contrasts with the standalone amine functionality of the target compound.
Fluorinated Ethylamine Derivatives
-
- Structure : Two fluorine atoms on the ethyl group.
- Synthesis : Produced via reaction of dichlorodifluoroethane with ammonia.
- Key Difference : The lack of a methoxyethyl group reduces polarity and alters biological activity.
- 2-(4-Fluorophenoxy)ethylamine (): Structure: Combines a fluorophenoxyethyl and methoxyethyl group.
Ethylene Oxide-Linked Amines
- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Structure: Contains a methoxyethyl, methyl, and hydroxyethyl group. Synthesis: Prepared via alkylation of 2-methoxyethylamine with 2-bromoethanol. Key Difference: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
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